molecular formula C8H9NO3 B1461791 2-(3-Methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid CAS No. 1176754-29-2

2-(3-Methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid

Cat. No. B1461791
CAS RN: 1176754-29-2
M. Wt: 167.16 g/mol
InChI Key: CIJDGSBMVPUFQD-UHFFFAOYSA-N
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Description

“2-(3-Methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid” is a chemical compound with the CAS Number: 1176754-29-2 . Its IUPAC name is (3-methyl-2-oxo-1 (2H)-pyridinyl)acetic acid . The compound has a molecular weight of 167.16 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, (2-Oxo-2,3-dihydroimidazo [1,2-a]pyridin-3-yl)acetic acids were prepared from 2-aminopyridines by acylation with maleic or citraconic anhydrides and followed by Michael addition . Formation of 3-methyl substituted derivatives from citraconic anhydride was found to be regioselective .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9NO3/c1-6-3-2-4-9 (8 (6)12)5-7 (10)11/h2-4H,5H2,1H3, (H,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.

Scientific Research Applications

Medicinal Chemistry

This compound is a type of heterocyclic compound, which are known to be medicinally important . Heterocyclic compounds are widely used in the development of pharmaceuticals and agrochemicals due to their diverse biological activities .

Green Chemistry

The compound can be synthesized using green chemistry approaches . For example, it can be synthesized using methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst .

Drug Precursors

2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which can be synthesized from this compound, are useful as drug precursors . These derivatives can be used in the synthesis of various drugs .

Ligand Synthesis

The 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives synthesized from this compound can also serve as perspective ligands . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex .

Neurological Research

The compound can be used in neurological research. For example, it can be involved in the hydrolysis of Acetylcholine (ACh) into choline and acetic acid, a process that is essential for the postsynaptic neuron to restore its function after impulse discontinuity from the presynaptic nerve .

Cholinesterase Inhibition

Among cholinesterases, Acetylcholinesterase (AChE) is the most abundant and recognized one in the brain . The compound can be used in the research of cholinesterase inhibitors, which are drugs that inhibit the cholinesterase enzyme from breaking down acetylcholine, increasing both the level and duration of the neurotransmitter action .

properties

IUPAC Name

2-(3-methyl-2-oxopyridin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-6-3-2-4-9(8(6)12)5-7(10)11/h2-4H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJDGSBMVPUFQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN(C1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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